N-(4-hydroxyphenyl)-4-isocyanatobenzamide
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Overview
Description
Benzamide, N-(4-hydroxyphenyl)-4-isocyanato- (9CI) is a chemical compound that features a benzamide core with a hydroxyphenyl and isocyanato group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-hydroxyphenyl)-4-isocyanato- (9CI) typically involves the reaction of 4-hydroxyaniline with benzoyl chloride to form N-(4-hydroxyphenyl)benzamide. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanato group, resulting in the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The isocyanato group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Benzamide, N-(4-hydroxyphenyl)-4-isocyanato- (9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The isocyanato group can react with nucleophilic sites on proteins, leading to modifications that alter their function.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)benzamide: Lacks the isocyanato group.
4-isocyanatobenzamide: Lacks the hydroxyphenyl group.
Uniqueness: Benzamide, N-(4-hydroxyphenyl)-4-isocyanato- (9CI) is unique due to the presence of both the hydroxyphenyl and isocyanato groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
406708-87-0 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-isocyanatobenzamide |
InChI |
InChI=1S/C14H10N2O3/c17-9-15-11-3-1-10(2-4-11)14(19)16-12-5-7-13(18)8-6-12/h1-8,18H,(H,16,19) |
InChI Key |
KKTYEPLNDOUHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N=C=O |
Origin of Product |
United States |
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